Fmoc-3-bromo-D-phenylalanine

Peptide Therapeutics D-Amino Acid Scanning Proteolytic Stability

Sourcing D-amino acid building blocks with meta-bromine substitution often yields inconsistent purity or supply. This compound resolves both: ≥98% HPLC purity (mode across major suppliers), Fmoc-protected for direct SPPS incorporation, and D-stereochemistry ensures proteolytic stability. Its meta-bromine enables post-synthetic Suzuki-Miyaura diversification-a functional handle absent in non-halogenated phenylalanines. Store at 0-8°C; shipped ambient. Bulk quantities and custom synthesis available. Request a quote for 25 g+ orders.

Molecular Formula C24H20BrNO4
Molecular Weight 466.3 g/mol
CAS No. 220497-81-4
Cat. No. B557916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-bromo-D-phenylalanine
CAS220497-81-4
Synonyms220497-81-4; Fmoc-3-bromo-D-phenylalanine; Fmoc-D-3-Bromophenylalanine; Fmoc-D-phe(3-Br)-OH; Fmoc-3-Bromo-D-Phenylalanin; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoicacid; Fmoc-D-3-Bromophe; (R)-N-Fmoc-3-Bromophenylalanine; CTK8C5106; MolPort-003-794-832; ZINC2243701; AC-458; ANW-74141; CF-240; AKOS015837453; AM82714; RTR-010379; AJ-34378; AK-81186; BC225178; KB-51981; Q522; SC-10518; TR-010379; FT-0644033
Molecular FormulaC24H20BrNO4
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O
InChIInChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
InChIKeyCALGTIKYXVBTAO-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3-Bromo-D-Phenylalanine: Baseline Characterization


Fmoc-3-bromo-D-phenylalanine (CAS 220497-81-4), synonymously known as Fmoc-D-Phe(3-Br)-OH, is a protected unnatural amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) Nα-protecting group, D-stereochemistry at the α-carbon, and a bromine substituent at the meta (3-) position of the phenyl ring [1]. Its molecular formula is C24H20BrNO4 with a molecular weight of 466.3 g/mol . The compound is supplied as a white powder with vendor-specified purity typically ≥98% (by HPLC assay), a melting point of 155-158 °C, and a specific optical rotation [α]D25 = +136 ± 2° (c=1 in DMF) . As an Fmoc-protected building block, it is designed for direct incorporation into peptides via standard solid-phase peptide synthesis (SPPS) protocols using standard Fmoc/tBu chemistry, with recommended storage at 0-8 °C to preserve purity .

Fmoc-3-Bromo-D-Phenylalanine: Non-Substitutable Analogs


Generic substitution among Fmoc-protected phenylalanine derivatives is precluded by three non-interchangeable structural determinants. First, stereochemistry dictates biological and conformational outcomes: D-enantiomers such as Fmoc-3-bromo-D-phenylalanine confer proteolytic resistance and inverted backbone geometry compared to their L-counterparts (e.g., Fmoc-3-bromo-L-phenylalanine, CAS 220497-48-3), fundamentally altering peptide topology and pharmacokinetic profiles . Second, the meta-bromine substituent confers distinct electronic and steric properties versus the para-substituted analog (Fmoc-4-bromo-D-phenylalanine, CAS 198545-76-5), affecting ring electronics, coupling kinetics, and downstream synthetic accessibility [1]. Third, the bromine atom constitutes a latent functional handle enabling post-synthetic diversification via transition metal-catalyzed cross-coupling reactions, a capability entirely absent in non-halogenated analogs such as Fmoc-D-phenylalanine (CAS 86123-10-6) [2]. These three orthogonal differentiation axes render Fmoc-3-bromo-D-phenylalanine functionally non-substitutable.

Fmoc-3-Bromo-D-Phenylalanine: Comparative Evidence


D-Enantiomer for Non-Natural Peptide Design

Fmoc-3-bromo-D-phenylalanine possesses the D-configuration (R-stereochemistry) at the α-carbon, as confirmed by positive specific optical rotation [α]D25 = +136 ± 2° (c=1 in DMF) and unambiguous stereochemical assignment via InChIKey CALGTIKYXVBTAO-JOCHJYFZSA-N . In contrast, the L-enantiomer Fmoc-3-bromo-L-phenylalanine (CAS 220497-48-3) exhibits opposite chirality and distinct biological processing. The D-configuration confers inherent resistance to endogenous proteolytic enzymes that exclusively recognize L-amino acid substrates, thereby extending the in vivo half-life of D-amino acid-containing peptides relative to all-L sequences . This stereochemical determinant is binary—peptides incorporating the L-enantiomer cannot reproduce the conformational and stability profiles of D-amino acid-containing analogs.

Peptide Therapeutics D-Amino Acid Scanning Proteolytic Stability

Meta-Bromo Substitution: Distinct Spatial Profile

The bromine atom in Fmoc-3-bromo-D-phenylalanine is positioned at the meta (3-) position of the phenyl ring, as evidenced by the IUPAC name (2R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid and SMILES string C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Br)C(=O)O [1]. The para-substituted analog Fmoc-4-bromo-D-phenylalanine (CAS 198545-76-5) bears the bromine at the 4-position (IUPAC: (2R)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid) [2]. Meta- versus para-substitution alters the electronic distribution in the aromatic ring, affecting the pKa of the aromatic system, the dipole moment orientation, and the steric accessibility of the bromine atom. These differences can influence intermolecular interactions including π-π stacking, halogen bonding geometry, and hydrophobic packing within peptide tertiary structures—parameters that are not interchangeable between positional isomers [3].

Peptide Chemistry Structure-Activity Relationship Halogen Bonding

Bromine Handle for Suzuki-Miyaura Diversification

The meta-bromine substituent of Fmoc-3-bromo-D-phenylalanine serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings [1]. A published protocol demonstrates that Fmoc-protected bromophenylalanines undergo nonaqueous Suzuki-Miyaura cross-coupling to yield aryl/heteroaryl-substituted phenylalanines (bip derivatives) in good to excellent yields, with the reaction proceeding directly on the Fmoc-protected amino acid and on bromophenylalanine-containing tripeptides [2]. In contrast, non-halogenated Fmoc-D-phenylalanine (CAS 86123-10-6) lacks this synthetic handle entirely, providing no avenue for post-synthetic aryl functionalization via cross-coupling. While the referenced study did not report separate yield data for meta- versus para-bromo substrates, the meta-bromo derivative is explicitly encompassed within the scope of this methodology as an Fmoc-protected bromophenylalanine building block [2].

Bioconjugation Peptide Diversification Suzuki-Miyaura Coupling

Fmoc-3-Bromo-D-Phenylalanine: Application Scenarios


D-Amino Acid Scanning for Peptide Stability

In peptide therapeutic development, systematic replacement of L-phenylalanine residues with Fmoc-3-bromo-D-phenylalanine enables D-amino acid scanning studies to map proteolytic susceptibility and conformational effects . The D-configuration confers intrinsic resistance to endogenous proteases that recognize L-amino acid substrates, potentially extending in vivo half-life. This application leverages the compound's stereochemical identity as a core differentiator from L-enantiomers.

Suzuki-Miyaura Cross-Coupling for Peptide Diversification

Researchers synthesizing peptides that require aryl-functionalized phenylalanine residues can incorporate Fmoc-3-bromo-D-phenylalanine during SPPS and subsequently perform on-resin or in-solution Suzuki-Miyaura cross-coupling to generate biaryl-containing amino acid derivatives [1]. This post-synthetic diversification strategy is enabled by the meta-bromine substituent, a functional handle absent in non-halogenated phenylalanine building blocks, and has been demonstrated on both monomeric amino acids and bromophenylalanine-containing tripeptides [1].

Halogen Bonding and π-Stacking Modulation

The meta-bromine substituent of Fmoc-3-bromo-D-phenylalanine introduces distinct electronic effects—including altered aromatic ring electron density and specific halogen bonding geometry—relative to both non-halogenated phenylalanine and para-bromo positional isomers [2]. This enables systematic structure-activity relationship (SAR) investigations where the spatial and electronic contributions of halogen substitution to target binding affinity, selectivity, or peptide secondary structure stability are probed.

Custom Unnatural Peptide Synthesis

Fmoc-3-bromo-D-phenylalanine serves as a key building block in contract research and pharmaceutical custom peptide synthesis workflows where both D-stereochemistry and aromatic bromination are simultaneously required . Its combination of features—Fmoc protection for SPPS compatibility, D-configuration for proteolytic stability, and bromine substitution for electronic modulation and synthetic derivatization—makes it a specialized reagent for constructing complex peptide drug candidates that cannot be assembled using standard L-amino acid or non-halogenated building blocks.

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